5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate de méthyle

Vue d'ensemble

Description

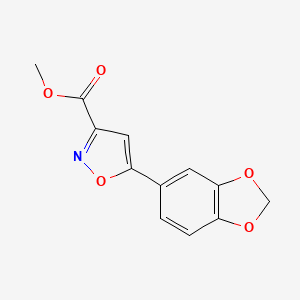

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents anticancéreux

La partie benzodioxol présente dans le 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate de méthyle est une caractéristique commune dans les molécules ayant des propriétés anticancéreuses. Des recherches ont montré que des dérivés de ce composé peuvent être synthétisés et évalués pour leur activité anticancéreuse contre diverses lignées de cellules cancéreuses, telles que le cancer de la prostate, du pancréas et la leucémie lymphoblastique aiguë . Ces composés peuvent induire l'arrêt du cycle cellulaire et l'apoptose, qui sont des mécanismes cruciaux dans le traitement du cancer.

Études de diversité moléculaire

Ce composé peut servir de modèle pour la conception et la synthèse d'une large gamme de molécules ayant des activités biologiques potentielles. En variant les substituants sur le cycle isoxazole ou la partie benzodioxol, les chercheurs peuvent créer une bibliothèque diversifiée de molécules. Ces bibliothèques peuvent être criblées pour diverses activités biologiques, contribuant au domaine de la diversité moléculaire .

Analyse des relations structure-activité (SAR)

La structure du this compound permet des études SAR détaillées. En modifiant systématiquement différentes parties de la molécule et en évaluant l'activité biologique, les chercheurs peuvent obtenir des informations sur les caractéristiques structurales importantes pour l'activité. Ces informations sont précieuses pour la conception rationnelle de médicaments plus puissants et plus sélectifs .

Recherche sur les agents antitubuline

Les composés contenant la partie benzodioxol ont été étudiés pour leur capacité à interagir avec la tubuline, une protéine essentielle à la division cellulaire. En inhibant la polymérisation de la tubuline ou en stabilisant la structure des microtubules, ces composés peuvent efficacement arrêter la prolifération des cellules cancéreuses. Cela fait d'eux des candidats prometteurs en tant qu'agents antitubuline en thérapie anticancéreuse .

Méthodologie de la chimie synthétique

La synthèse du this compound et de ses dérivés peut impliquer de nouvelles voies et méthodologies synthétiques. Par exemple, des réactions de couplage croisé C-N catalysées par le palladium peuvent être utilisées, ce qui est d'un intérêt considérable dans le domaine de la chimie organique synthétique .

Sondes de biologie chimique

En raison de sa structure unique, ce composé peut être utilisé comme une sonde chimique pour étudier les systèmes biologiques. Il peut aider à comprendre l'interaction entre les petites molécules et les cibles biologiques, telles que les enzymes ou les récepteurs. Cela peut fournir des informations sur les mécanismes sous-jacents des maladies et aider à la découverte de nouvelles cibles thérapeutiques .

Mécanisme D'action

Target of Action

Isoxazole derivatives are known to have inhibitory effects against xanthine oxidase (XO), a key enzyme involved in the production of uric acid . The 1,3-benzodioxol-5-yl group is also found in many bioactive compounds, suggesting that it may interact with various biological targets.

Biochemical Pathways

The inhibition of XO by isoxazole derivatives can affect the purine degradation pathway, leading to a decrease in uric acid production. This can be beneficial in conditions like gout, where there is an overproduction of uric acid .

Analyse Biochimique

Biochemical Properties

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The interaction with COX enzymes suggests that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their function and stability.

Cellular Effects

The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by modulating the activity of key signaling molecules and transcription factors . Furthermore, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites, thereby impacting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of prostaglandins . Additionally, Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate may influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (CAS Number: 668971-48-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer effects, enzyme inhibition, and other relevant pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₁O₅

- Molecular Weight : 247.21 g/mol

- IUPAC Name : Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

The compound features a unique isoxazole ring fused with a benzodioxole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the effects of this compound on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The results indicated that the compound exhibited notable cytotoxicity, with mechanisms involving apoptosis induction and disruption of mitochondrial membrane potential.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 - 65 | Induction of apoptosis |

| C6 (Glioma) | 26 - 65 | Disruption of mitochondrial potential |

The presence of the benzodioxole structure is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an anticancer agent .

Enzyme Inhibition

In addition to its anticancer properties, methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways.

Inhibitory Activity Against Cholinesterases

Although several derivatives of benzodioxole have shown cholinesterase inhibition, methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate did not exhibit significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). This suggests that its anticancer activity may not be directly related to cholinesterase inhibition .

Other Pharmacological Activities

Emerging research indicates that compounds with similar structural characteristics may possess additional pharmacological activities such as:

- Antidiabetic Effects : Some benzodioxole derivatives have shown promising results in inhibiting α-amylase and reducing blood glucose levels in diabetic models .

Table of Biological Activities

Propriétés

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYDDIMCZXJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.